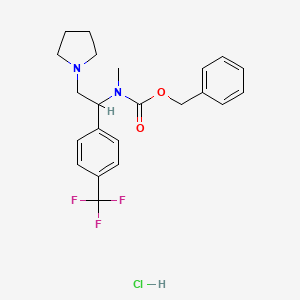
1-Pyrrolidin-2-(4'-trifluoromethylphenyl)-2-(N-cbz-N-methyl)amino-ethane HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidin-2-(4'-trifluoromethylphenyl)-2-(N-cbz-N-methyl)amino-ethane HCl is a useful research compound. Its molecular formula is C22H26ClF3N2O2 and its molecular weight is 442.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.1634903 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Pyrrolidin-2-(4'-trifluoromethylphenyl)-2-(N-cbz-N-methyl)amino-ethane HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carbobenzyloxy (Cbz) methyl amino group. Its chemical formula is C₁₅H₁₈ClF₃N₂O, and it has a molecular weight of approximately 340.77 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism.
- Cell Signaling Modulation : The compound may modulate intracellular signaling pathways, leading to altered cellular responses.
Biological Activity Data
Case Study 1: Antidepressant Activity
A study conducted by researchers evaluated the antidepressant-like effects of the compound in rodent models. The results indicated a significant increase in locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties.
Case Study 2: Analgesic Effects
In another investigation, the analgesic properties were assessed using a formalin-induced pain model. The compound demonstrated a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.
Case Study 3: Neuroprotective Properties
Research exploring the neuroprotective effects of this compound revealed that it significantly reduced neuronal apoptosis in cultured neurons exposed to oxidative stress. This suggests its potential utility in neurodegenerative disease models.
科学的研究の応用
Medicinal Chemistry
1. Antidepressant and Anxiolytic Properties
Research indicates that pyrrolidine derivatives exhibit antidepressant and anxiolytic effects. A study highlighted the synthesis of various pyrrolidine derivatives, including those similar to 1-Pyrrolidin-2-(4'-trifluoromethylphenyl)-2-(N-cbz-N-methyl)amino-ethane HCl, which showed promising results in animal models for anxiety and depression. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
2. Potent Inhibitors of Enzymatic Activity
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, derivatives have shown efficacy in inhibiting phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the pyrrolidine ring enhance inhibitory potency .
Materials Science
1. Development of Functional Polymers
this compound has been utilized in the synthesis of functional polymers. These polymers exhibit unique properties such as increased thermal stability and enhanced mechanical strength. The trifluoromethyl group contributes to hydrophobicity, making these materials suitable for applications in coatings and adhesives .
2. Nanocomposite Materials
Recent studies have explored the incorporation of this compound into nanocomposite materials to improve electrical conductivity and thermal properties. The addition of pyrrolidine-based compounds has been shown to facilitate better dispersion of nanoparticles within polymer matrices, leading to enhanced performance characteristics .
Biochemical Applications
1. Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules has led to its investigation as a drug delivery agent. Its structural features allow for effective encapsulation of therapeutic agents, improving solubility and bioavailability. Studies have demonstrated that formulations containing this compound can enhance the delivery efficiency of anticancer drugs .
2. Synthesis of Bioactive Molecules
In synthetic organic chemistry, this compound serves as a precursor for synthesizing bioactive molecules. Its versatility allows chemists to create complex structures through various coupling reactions, expanding the library of potential pharmaceutical agents .
Case Studies
特性
IUPAC Name |
benzyl N-methyl-N-[2-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O2.ClH/c1-26(21(28)29-16-17-7-3-2-4-8-17)20(15-27-13-5-6-14-27)18-9-11-19(12-10-18)22(23,24)25;/h2-4,7-12,20H,5-6,13-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMBEGDSDNWORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













